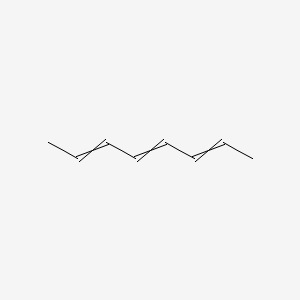

Octa-2,4,6-triene

Description

Properties

CAS No. |

14947-20-7 |

|---|---|

Molecular Formula |

C34H33FeN4O5 |

Synonyms |

(2Z,4Z,6Z)-2,4,6-Octatriene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Octa-2,4,6-triene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-2,4,6-triene, a conjugated polyene with the molecular formula C₈H₁₂, is a hydrocarbon of significant interest in organic synthesis and holds potential in the realm of drug development due to the biological activities associated with polyene structures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound and its various stereoisomers, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological significance.

Chemical and Physical Properties

This compound exists as several geometric isomers due to the presence of three double bonds. The most common isomers include (2E,4E,6E), (2E,4E,6Z), (2E,4Z,6E), (2E,4Z,6Z), (2Z,4E,6Z), and (2Z,4Z,6Z)-octa-2,4,6-triene. The specific arrangement of these double bonds significantly influences the molecule's physical and chemical characteristics.

General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | [1] |

| Molecular Weight | 108.18 g/mol | [1] |

| CAS Number (unspecified isomers) | 764-75-0 | [2] |

| Canonical SMILES | CC=CC=CC=CC | [1] |

| InChI | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3 | [1] |

Physical Properties of this compound (Isomer Mixture)

| Property | Value | Source |

| Boiling Point | 147.5 °C at 760 mmHg | [2] |

| Density | 0.764 g/cm³ | [2] |

| Refractive Index | 1.467 | [2] |

| Flash Point | 23.1 °C | [2] |

| Vapor Pressure | 5.59 mmHg at 25 °C | [2] |

Calculated Physical Properties of Selected Isomers

| Property | (2E,4E,6E)-octa-2,4,6-triene | (2Z,4Z,6Z)-octa-2,4,6-triene | Source |

| XLogP3 | 3.4 | 3.4 | [3][4] |

| Complexity | 91.2 | 91.2 | [3][4] |

Stereoisomers of this compound

The geometry of the double bonds at the C2, C4, and C6 positions gives rise to six unique stereoisomers. The symmetry in the molecule, with methyl groups at both ends, reduces the number of unique isomers from the theoretically possible 2³=8 to six.

Experimental Protocols

Synthesis of (2E,4E,6E)-octa-2,4,6-triene via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and ketones. For the synthesis of conjugated polyenes like this compound, a sequential Wittig reaction approach can be employed. A plausible route involves the reaction of crotonaldehyde with a suitable phosphorane.

Materials:

-

Triphenylphosphine

-

(E)-1-Bromobut-2-ene

-

Anhydrous diethyl ether or THF

-

n-Butyllithium (n-BuLi) in hexanes

-

Crotonaldehyde

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene. Add (E)-1-bromobut-2-ene and heat the mixture at reflux for 24 hours. Cool the reaction mixture to room temperature to allow the phosphonium salt to precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Ylide Formation: Suspend the phosphonium salt in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C in a dry ice/acetone bath. Slowly add a stoichiometric amount of n-BuLi in hexanes. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red ylide indicates a successful reaction.

-

Wittig Reaction: Cool the ylide solution back to -78 °C and slowly add a solution of crotonaldehyde in anhydrous diethyl ether. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent such as hexane.

Purification of this compound Isomers

Fractional Distillation: For the separation of liquid isomers with different boiling points, fractional distillation under reduced pressure is an effective technique. The efficiency of the separation is dependent on the length and packing material of the fractionating column.

Preparative High-Performance Liquid Chromatography (HPLC): For the separation of stereoisomers with very similar boiling points, preparative HPLC is the method of choice. A normal-phase column (e.g., silica gel) with a non-polar mobile phase (e.g., hexane/ethyl acetate mixtures) can be used to separate the different geometric isomers. The separation is based on the differential interaction of the isomers with the stationary phase.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of this compound isomers are complex in the olefinic region (typically δ 5.0-7.0 ppm). The coupling constants (J-values) between the vinyl protons are diagnostic for determining the stereochemistry of the double bonds (Jtrans is typically larger than Jcis). The terminal methyl protons appear as a doublet in the upfield region (around δ 1.7-1.8 ppm).

¹³C NMR: The carbon NMR spectra will show eight distinct signals for the all-E isomer. The chemical shifts of the sp² hybridized carbons will be in the range of δ 120-140 ppm, while the terminal methyl carbons will appear at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum of a conjugated polyene like this compound is characterized by:

-

C-H stretching vibrations of the sp² carbons around 3010-3050 cm⁻¹.

-

C=C stretching vibrations for the conjugated double bonds in the region of 1600-1650 cm⁻¹. The conjugation lowers the frequency compared to an isolated double bond.

-

C-H out-of-plane bending vibrations in the 900-1000 cm⁻¹ region, which can be indicative of the substitution pattern on the double bonds.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 108. The fragmentation pattern will involve the loss of methyl radicals (M-15) and subsequent losses of hydrocarbon fragments.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of polyenes is well-known for its antifungal properties.[5][6][7][8][9] Furthermore, derivatives such as octa-2,4,6-trienoic acid have been shown to possess antioxidant and anti-inflammatory activities.

Antifungal Mechanism of Action

Polyene antibiotics exert their antifungal effect by selectively binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane integrity by forming pores or channels, leading to the leakage of essential intracellular components and ultimately, cell death. This mechanism is selective for fungi as mammalian cell membranes contain cholesterol instead of ergosterol.

Anti-inflammatory Signaling Pathway

Derivatives of octa-2,4,6-trienoic acid have been found to modulate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway. PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation, as well as lipid and glucose metabolism. Activation of PPAR-γ can lead to the transrepression of pro-inflammatory genes.

Visualizations

Caption: Synthetic and purification workflow for this compound.

Caption: Proposed antifungal mechanism of action for polyenes.

Caption: PPAR-γ signaling pathway modulated by polyene derivatives.

References

- 1. This compound | C8H12 | CID 139904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. trans-2,4,6-Octatriene | C8H12 | CID 129717348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Octatriene, (Z,Z,Z)- | C8H12 | CID 12533129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polyene-Based Derivatives with Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

Stereoisomers of Octa-2,4,6-triene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-2,4,6-triene, a conjugated triene with the molecular formula C₈H₁₂, presents a compelling case study in stereoisomerism. The presence of three carbon-carbon double bonds gives rise to a number of geometric isomers. However, due to the molecule's symmetry, the actual number of unique stereoisomers is fewer than the theoretical maximum. This guide provides a comprehensive analysis of the stereoisomers of this compound, including their nomenclature, structure, and physicochemical properties. Furthermore, it outlines general experimental protocols for their synthesis and separation, and presents key spectroscopic data for their characterization. This document is intended to serve as a valuable resource for researchers engaged in organic synthesis, stereochemistry, and the development of novel therapeutics where the specific geometry of molecules is paramount.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of this compound, the potential for stereoisomerism arises from the restricted rotation around the three carbon-carbon double bonds located at the C2, C4, and C6 positions.

Each of these double bonds can exist in one of two configurations: E (entgegen, meaning "opposite" in German) where the higher priority substituents are on opposite sides of the double bond, or Z (zusammen, meaning "together" in German) where they are on the same side. For this compound, the priority of the substituents on each carbon of the double bonds is determined by the Cahn-Ingold-Prelog (CIP) rules.

Theoretically, with three stereogenic double bonds, one might expect 2³ = 8 possible stereoisomers. However, this compound is a symmetrical molecule, with methyl groups at both ends. This symmetry results in some of the potential combinations being identical. Specifically, flipping the molecule end-to-end reveals that:

-

(2Z,4Z,6E)-octa-2,4,6-triene is superimposable on (2E,4Z,6Z)-octa-2,4,6-triene.

-

(2Z,4E,6E)-octa-2,4,6-triene is superimposable on (2E,4E,6Z)-octa-2,4,6-triene.

Consequently, there are only six unique stereoisomers of this compound. The molecule does not possess any chiral centers, and therefore, does not exhibit enantiomerism. All the stereoisomers of this compound are diastereomers of one another.

The Six Unique Stereoisomers of this compound

The six distinct stereoisomers of this compound are:

-

(2E,4E,6E)-octa-2,4,6-triene

-

(2E,4E,6Z)-octa-2,4,6-triene

-

(2E,4Z,6E)-octa-2,4,6-triene

-

(2Z,4E,6Z)-octa-2,4,6-triene

-

(2Z,4Z,6E)-octa-2,4,6-triene

-

(2Z,4Z,6Z)-octa-2,4,6-triene

Physicochemical Properties of this compound Stereoisomers

The geometric differences between the stereoisomers of this compound lead to variations in their physical and chemical properties. While experimental data for each individual isomer is scarce in the literature, computed properties provide valuable insights.

| Property | (2E,4E,6E) | (2E,4E,6Z) | (2E,4Z,6E) | (2Z,4E,6Z) | (2Z,4Z,6E) | (2Z,4Z,6Z) |

| Molecular Formula | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ |

| Molecular Weight ( g/mol ) | 108.18 | 108.18 | 108.18 | 108.18 | 108.18 | 108.18 |

| Predicted Boiling Point (°C) | ~147.5 | ~147.5 | ~147.5 | ~147.5 | ~147.5 | ~147.5 |

| Computed XLogP3 | 3.4 | 3.4 | 3.4 | 3.4 | 3.4 | 3.4 |

| Predicted Density (g/cm³) | ~0.764 | ~0.764 | ~0.764 | ~0.764 | ~0.764 | ~0.764 |

Experimental Protocols

General Synthesis of this compound Isomers

A plausible and versatile method for the synthesis of specific stereoisomers of this compound is the Wittig reaction . This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the Wittig reaction can be controlled to a certain extent by the choice of reactants, solvent, and reaction conditions, allowing for the selective synthesis of either E or Z isomers.

General Protocol for Wittig-based Synthesis:

-

Preparation of the Phosphonium Salt: A triphenylphosphine is reacted with an appropriate alkyl halide (e.g., a derivative of crotyl bromide) to form the corresponding phosphonium salt.

-

Formation of the Ylide: The phosphonium salt is deprotonated using a strong base (e.g., n-butyllithium, sodium hydride, or a sodium alkoxide) to generate the phosphorus ylide. The choice of base and solvent can influence the stereoselectivity of the subsequent reaction.

-

Reaction with an Aldehyde: The ylide is then reacted with a suitable α,β-unsaturated aldehyde (e.g., crotonaldehyde) to form the this compound backbone.

-

Stereochemical Control:

-

To favor the formation of Z-alkenes, unstabilized ylides in aprotic, salt-free solvents are typically used.

-

To favor the formation of E-alkenes, stabilized ylides or the Schlosser modification of the Wittig reaction can be employed.

-

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

By strategically choosing the starting phosphonium salt and aldehyde, and by controlling the reaction conditions, different stereoisomers of this compound can be synthesized. For instance, the reaction of the ylide derived from triphenylphosphonium bromide with (2E)-hexa-2,4-dienal could be a route to certain isomers.

Separation of this compound Stereoisomers

The separation of a mixture of this compound stereoisomers can be achieved using chromatographic techniques that exploit the subtle differences in their polarities and shapes.

4.2.1. Gas Chromatography (GC)

-

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. Geometric isomers often have slightly different boiling points and affinities for the stationary phase, allowing for their separation.

-

Typical Protocol:

-

Column: A high-resolution capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, DB-23) is suitable.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

-

Temperature Program: A programmed temperature ramp is employed to ensure good separation of the isomers.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

4.2.2. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For non-polar compounds like this compound, reversed-phase HPLC is often effective.

-

Typical Protocol:

-

Column: A C18 or C30 reversed-phase column is typically used.

-

Mobile Phase: A mixture of organic solvents, such as acetonitrile and water or methanol and water, is used as the mobile phase. The composition of the mobile phase can be optimized to achieve the best separation.

-

Detector: A UV-Vis detector set at the λmax of the trienes is used for detection.

-

Mode: Isocratic or gradient elution can be employed depending on the complexity of the isomer mixture.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing between the geometric isomers of this compound. The coupling constants (J-values) between the vinylic protons are particularly informative.

-

Trans (E) coupling: The coupling constant between two protons on a trans double bond is typically in the range of 12-18 Hz.

-

Cis (Z) coupling: The coupling constant between two protons on a cis double bond is typically in the range of 6-12 Hz.

DFT calculations of ¹H NMR chemical shifts for (2E,4E,6E)-octa-2,4,6-triene and (2E,4Z,6E)-octa-2,4,6-triene have shown that the olefinic protons resonate in the range of 5.0 to 6.8 ppm. By analyzing the coupling patterns and the magnitudes of the coupling constants in the ¹H NMR spectrum, the stereochemistry of each double bond can be assigned.

UV-Vis Spectroscopy

The extended conjugation in this compound results in strong absorption in the ultraviolet-visible region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) can be predicted using the Fieser-Kuhn rules for polyenes.

The general trend is that the λmax shifts to longer wavelengths (a bathochromic shift) as the extent of conjugation increases and with increasing substitution. While all isomers of this compound will have a similar chromophore, the specific λmax and the molar absorptivity (ε) can vary slightly between the different geometric isomers. Generally, the all-trans (E) isomer is expected to have the longest λmax and the highest molar absorptivity due to its more planar and extended conformation, which allows for more efficient π-orbital overlap.

Visualizations

Caption: Logical relationship of stereoisomers for this compound.

Caption: Experimental workflow for isomer identification.

Conclusion

The stereoisomers of this compound provide an excellent platform for the study of geometric isomerism in conjugated systems. The six unique stereoisomers, arising from the interplay of three stereogenic double bonds and molecular symmetry, exhibit distinct properties that necessitate careful consideration in synthesis and characterization. While a complete experimental dataset for each isomer remains to be fully compiled in the public domain, the principles outlined in this guide, from stereoselective synthesis via the Wittig reaction to separation by chromatography and characterization by spectroscopic methods, provide a robust framework for researchers in the chemical and pharmaceutical sciences. A thorough understanding and control of the stereochemistry of such polyene systems are critical for advancing the design and development of new molecules with specific biological functions.

An In-depth Technical Guide to the Synthesis of Octa-2,4,6-triene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for octa-2,4,6-triene, a conjugated triene of interest in various fields of chemical research and development. This document details synthetic methodologies, including established laboratory-scale reactions and industrial processes, complete with experimental protocols where available. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized to facilitate understanding.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The most prominent methods include the Wittig and Horner-Wadsworth-Emmons reactions, which offer high degrees of control over stereochemistry, and the dimerization of butadiene, a common industrial method for producing C8 hydrocarbons.

Wittig-Type Reactions: A Versatile Laboratory Approach

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective synthesis of alkenes, including conjugated systems like this compound.[1][2][3] These reactions involve the coupling of a phosphorus ylide (or a phosphonate carbanion in the HWE variant) with an aldehyde or ketone.

A plausible and well-documented approach for synthesizing a precursor to this compound is the Horner-Wadsworth-Emmons reaction of (E,E)-2,4-hexadienal (sorbaldehyde). This method allows for the stereoselective formation of the triene system.

Caption: Logical workflow for the synthesis of this compound via a Horner-Wadsworth-Emmons approach.

This protocol is adapted from a patented procedure for a closely related synthesis and provides a reliable method for generating the triene ester precursor.[4]

Materials:

-

(E,E)-2,4-Hexadienal (Sorbaldehyde)

-

Triethyl phosphonoacetate

-

Sodium methoxide (25% solution in methanol)

-

Toluene

-

Hexane

-

Acetone

Procedure:

-

To a suitable reactor, charge 250 ml of toluene and 114.33 ml (0.5 moles) of a 25% sodium methoxide solution in methanol.

-

Maintain the temperature between 20°C and 25°C and stir for one hour.

-

Slowly add 99.2 ml (0.5 moles) of triethyl phosphonoacetate to the mixture.

-

Continue stirring and add 55.24 ml (0.5 moles) of sorbaldehyde, maintaining the temperature between 20°C and 25°C due to a considerable exotherm.

-

Stir the reaction mixture at ambient temperature overnight (approximately 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane/acetone eluent.

-

Upon completion, quench the reaction, perform extractions, wash, and concentrate the organic phase to yield crude ethyl 2,4,6-trans-octatrienoate.

-

The crude product can be purified by crystallization or vacuum distillation if necessary, though it is often of sufficient purity for subsequent steps.

The resulting ethyl octatrienoate can be converted to the target hydrocarbon through a two-step sequence:

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid, (2E,4E,6E)-octa-2,4,6-trienoic acid, using standard alkaline hydrolysis conditions (e.g., NaOH or KOH in an alcohol/water mixture), followed by acidification.[4]

-

Decarboxylation: The resulting α,β-unsaturated carboxylic acid can then be decarboxylated. While challenging, methods for the decarboxylation of such systems exist, often involving thermal or metal-catalyzed processes.[5][6][7] Alternatively, the ester can be reduced to the corresponding alcohol, which can then be deoxygenated.

Dimerization of Butadiene: An Industrial Perspective

The dimerization of 1,3-butadiene is a significant industrial process for the production of various C8 hydrocarbons.[8] Depending on the catalyst system and reaction conditions, different isomers of octatriene can be formed. While 1,3,7-octatriene is a common product, specific catalysts can favor the formation of the conjugated 2,4,6-isomer.[9] Nickel and palladium-based catalysts are most frequently employed.[8]

Caption: General reaction scheme for the transition metal-catalyzed dimerization of butadiene.

Detailed protocols for the selective synthesis of this compound via butadiene dimerization are often proprietary. However, the general principles involve:

-

Catalyst: A low-valent transition metal complex, typically of nickel or palladium, with appropriate ligands (e.g., phosphines, N-heterocyclic carbenes).

-

Solvent: An aprotic solvent is generally used.

-

Temperature and Pressure: The reaction is typically carried out under pressure to maintain butadiene in the liquid phase and at elevated temperatures to ensure a sufficient reaction rate.

-

Product Separation: The resulting mixture of C8 isomers requires careful fractional distillation for the separation of this compound.[10]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of the this compound precursor via the Horner-Wadsworth-Emmons reaction. Data for the direct synthesis of this compound is not widely available in the public domain.

| Parameter | Horner-Wadsworth-Emmons Synthesis of Ethyl (2E,4E,6E)-octa-2,4,6-trienoate |

| Reactants | (E,E)-2,4-Hexadienal, Triethyl phosphonoacetate, Sodium methoxide |

| Solvent | Toluene, Methanol |

| Temperature | 20-25 °C |

| Reaction Time | ~12 hours |

| Typical Yield | High (specific yield not reported in the reference)[4] |

| Purification | Crystallization or Vacuum Distillation[4] |

Characterization Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected data for the (2E,4E,6E)-isomer.

| Technique | Expected Data |

| 1H NMR | Chemical shifts for vinylic protons are expected in the range of 5.5-7.5 ppm, showing complex coupling patterns. Methyl protons will appear as a doublet around 1.8 ppm. |

| 13C NMR | Signals for the sp2 hybridized carbons of the triene system are expected in the range of 120-140 ppm. The methyl carbons will appear at higher field. |

| Mass Spec. | Molecular Ion (M+) at m/z = 108.18 g/mol .[11][12] |

| IR Spec. | C-H stretching for sp2 carbons (~3020 cm-1), C=C stretching of the conjugated system (~1600-1650 cm-1), and out-of-plane C-H bending for trans double bonds (~965 cm-1). |

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the presented protocols may be necessary. Researchers are encouraged to consult the primary literature for the most up-to-date and detailed procedures.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. US20120022282A1 - Process for the preparation of 2,4,6-octatriene-1-oic acid and 2,4,6-octatriene-1-ol - Google Patents [patents.google.com]

- 5. Decarboxylation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Purification [chem.rochester.edu]

- 11. This compound [webbook.nist.gov]

- 12. This compound | C8H12 | CID 139904 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Octa-2,4,6-triene" molecular weight and formula

This guide provides core physicochemical properties of Octa-2,4,6-triene, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of applications, including analytical chemistry, reaction modeling, and pharmacokinetic studies.

| Property | Value |

| Molecular Formula | C₈H₁₂[1][2][3][4][5] |

| Molecular Weight | 108.18 g/mol [1][3][5] |

| IUPAC Name | This compound[1] |

| Synonyms | 2,4,6-Octatriene[3][4][5] |

| CAS Number | 764-75-0[2][3] |

Structural and Logical Representation

To visualize the logical relationship between the compound's name and its derived properties, a simple hierarchical diagram is provided. This illustrates the process of deriving the molecular formula from the IUPAC name and subsequently calculating the molecular weight.

This document serves as a foundational reference for this compound. For further experimental details or advanced analytical data, consultation of specialized chemical databases is recommended.

References

Spectroscopic data of "Octa-2,4,6-triene" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octa-2,4,6-triene (C₈H₁₂), a conjugated polyene. Due to the limited availability of experimentally-derived public data for this specific molecule, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on established principles for conjugated systems.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. These values are essential for the identification and characterization of this compound.

Table 1: Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a fragmentation pattern typical for unsaturated hydrocarbons. The data presented here is based on electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 108 | 100 | [M]⁺ (Molecular Ion) |

| 93 | ~80 | [M-CH₃]⁺ |

| 79 | ~60 | [C₆H₇]⁺ |

| 77 | ~50 | [C₆H₅]⁺ |

| 67 | ~40 | [C₅H₇]⁺ |

| 55 | ~30 | [C₄H₇]⁺ |

| 41 | ~70 | [C₃H₅]⁺ (Allyl cation) |

| 39 | ~50 | [C₃H₃]⁺ |

Note: Relative intensities are approximate and can vary based on experimental conditions.

Table 2: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (2E,4E,6E)-octa-2,4,6-triene in CDCl₃ is expected to show signals in the olefinic region, characteristic of protons on carbon-carbon double bonds. The conjugation of the polyene system leads to a downfield shift of these protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1, H8 (CH₃) | 1.7 - 1.9 | Doublet | ~6-7 |

| H2, H7 | 5.5 - 5.8 | Doublet of Quartets | ~15, ~6-7 |

| H3, H6 | 6.0 - 6.3 | Doublet of Doublets | ~15, ~10 |

| H4, H5 | 5.9 - 6.2 | Multiplet | - |

Note: These are predicted values. Actual chemical shifts and coupling constants can be influenced by the specific stereoisomer and solvent.

Table 3: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum for (2E,4E,6E)-octa-2,4,6-triene will primarily feature signals in the sp² hybridized carbon region.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1, C8 (CH₃) | 15 - 20 |

| C2, C7 | 125 - 135 |

| C3, C6 | 130 - 140 |

| C4, C5 | 128 - 138 |

Note: These are predicted values. The exact chemical shifts are dependent on the molecular geometry and solvent.

Table 4: Predicted Infrared (IR) Absorption Data

The IR spectrum of this compound is expected to display characteristic absorption bands for C-H and C=C bonds in a conjugated system.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | =C-H Stretch | Medium |

| 2975 - 2850 | C-H Stretch (Alkyl) | Medium-Strong |

| 1680 - 1640 | C=C Stretch (Conjugated) | Medium-Weak |

| 1000 - 650 | =C-H Bend (Out-of-plane) | Strong |

Note: The intensity of the C=C stretching vibration in conjugated systems can be variable.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent.

-

For non-polar compounds like this compound, deuterated chloroform (CDCl₃) is a common choice.

-

The solution is transferred to a 5 mm NMR tube.

-

The sample should be free of particulate matter to ensure optimal spectral resolution.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

For a standard ¹H NMR spectrum, 16 to 64 scans are typically acquired.

-

For a ¹³C NMR spectrum, a significantly larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the spectrum can be obtained from a neat sample.[1]

-

A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[1][2]

-

The plates are pressed together to form a thin liquid film.[2]

Data Acquisition:

-

The salt plates are placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty salt plates is recorded.

-

The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the volatile sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4]

-

This electron impact causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[4]

Mass Analysis and Detection:

-

The molecular ion and any fragment ions produced by its decomposition are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Octa-2,4,6-triene: Identifiers, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-2,4,6-triene, a conjugated polyene, and its various stereoisomers are of significant interest in chemical synthesis and potential biological applications. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and spectral data of this compound isomers. Furthermore, it delves into a plausible synthetic methodology and explores the potential biological relevance of this compound by examining the well-established anti-inflammatory and antioxidant signaling pathways of related polyunsaturated fatty acids. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identifiers and Nomenclature

This compound (C8H12) is a hydrocarbon with three conjugated double bonds, giving rise to several stereoisomers. The Chemical Abstracts Service (CAS) number for the unspecified mixture of isomers is 764-75-0.[1][2][3][4] Specific isomers are distinguished by their unique CAS numbers and IUPAC names, which denote the configuration (E/Z) at each double bond.

Table 1: Chemical Identifiers for this compound and its Isomers

| Isomer Configuration | IUPAC Name | CAS Number | PubChem CID | InChI | InChIKey | Canonical SMILES |

| Unspecified | This compound | 764-75-0 | 139904 | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3 | CGMDPTNRMYIZTM-UHFFFAOYSA-N | CC=CC=CC=CC |

| (2E,4E,6E) | (2E,4E,6E)-octa-2,4,6-triene | 15192-80-0 | 5368766 | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4+,8-7+ | CGMDPTNRMYIZTM-NKYSMPERSA-N | C/C=C/C=C/C=C/C |

| (2Z,4Z,6Z) | (2Z,4Z,6Z)-octa-2,4,6-triene | 14947-20-7 | 12533129 | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3-,6-4-,8-7- | CGMDPTNRMYIZTM-LPJDPMRYSA-N | C/C=C\C=C/C=C\C |

| (2Z,4E,6Z) | (2Z,4E,6Z)-octa-2,4,6-triene | Not Available | 60115302 | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3-,6-4-,8-7+ | CGMDPTNRMYIZTM-ZMAWIZFCSA-N | C/C=C\C=C\C=C/C |

| (2E,4Z,6E) | (2E,4Z,6E)-octa-2,4,6-triene | Not Available | Not Available | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4-,8-7+ | CGMDPTNRMYIZTM-VZYCDRFASA-N | C/C=C/C=C\C=C/C |

| (2E,4E,6Z) | (2E,4E,6Z)-octa-2,4,6-triene | Not Available | Not Available | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4+,8-7- | CGMDPTNRMYIZTM-QBGVKSKWSA-N | C/C=C/C=C/C=C\C |

| (2E,4Z,6Z) | (2E,4Z,6Z)-octa-2,4,6-triene | Not Available | Not Available | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4-,8-7- | CGMDPTNRMYIZTM-XFTWTEPBSA-N | C/C=C/C=C\C=C\C |

Physicochemical and Spectral Data

The physicochemical properties of this compound are influenced by its specific isomeric form. The following tables summarize key quantitative data available for the general compound and its specific isomers.

Table 2: Physicochemical Properties of this compound

| Property | Value | Units | Notes |

| Molecular Formula | C8H12 | ||

| Molecular Weight | 108.18 | g/mol | [2][4] |

| Boiling Point | 147.5 | °C | at 760 mmHg[4] |

| Density | 0.764 | g/cm³ | [4] |

| Flash Point | 23.1 | °C | [4] |

| Refractive Index | 1.467 | [4] | |

| Vapor Pressure | 5.59 | mmHg | at 25°C[4] |

Table 3: Spectral Data for this compound Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | FT-IR (cm⁻¹) |

| (E,E,E) | Olefinic protons in the range of 5.0 to 6.8 ppm. | Data not readily available in searched literature. | Molecular ion peak expected at m/z 108. | Characteristic peaks for C=C stretching of conjugated systems (~1600-1650 cm⁻¹) and C-H stretching and bending for alkenes. |

| (E,Z,E) | Olefinic protons in the range of 5.0 to 6.8 ppm. | Data not readily available in searched literature. | Molecular ion peak expected at m/z 108. | Similar to (E,E,E)-isomer with potential differences in the fingerprint region. |

| Unspecified | Data not readily available in searched literature. | Data not readily available in searched literature. | Available through the NIST WebBook. | Data not readily available in searched literature. |

Experimental Protocols

Plausible Synthetic Protocol: Wittig Reaction

A common and effective method for the synthesis of alkenes, including conjugated polyenes like this compound, is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of (2E,4E,6E)-octa-2,4,6-triene, a plausible two-step Wittig reaction sequence is proposed, starting from crotonaldehyde.

Step 1: Synthesis of (2E,4E)-Hexa-2,4-dienal

-

Preparation of the Wittig Reagent: (Triphenylphosphoranylidene)acetaldehyde is prepared from the corresponding phosphonium salt by treatment with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF.

-

Wittig Reaction: Crotonaldehyde is added dropwise to the cooled solution of the ylide. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The crude (2E,4E)-hexa-2,4-dienal is purified by column chromatography or distillation.

Step 2: Synthesis of (2E,4E,6E)-Octa-2,4,6-triene

-

Preparation of the Wittig Reagent: Ethyltriphenylphosphonium bromide is treated with a strong base such as n-butyllithium in anhydrous THF to generate the corresponding ylide.

-

Wittig Reaction: The purified (2E,4E)-hexa-2,4-dienal from Step 1 is then reacted with the ethylidene triphenylphosphorane ylide.

-

Work-up and Purification: Similar work-up and purification procedures as in Step 1 are followed to isolate and purify the final product, (2E,4E,6E)-octa-2,4,6-triene.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The fragmentation pattern can provide valuable structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a suitable spectrometer. Samples can be analyzed as a neat film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Biological Significance and Signaling Pathways

While direct studies on the biological activities of this compound are limited, its structural similarity to other polyunsaturated fatty acids (PUFAs) suggests potential roles in modulating inflammatory and oxidative stress pathways.

Anti-Inflammatory Signaling Pathway

Short-chain fatty acids and PUFAs are known to exert anti-inflammatory effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs) like GPR41 and GPR43, and the inhibition of histone deacetylases (HDACs). These actions can lead to the suppression of pro-inflammatory signaling cascades, such as the NF-κB pathway, resulting in reduced production of inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.

Caption: Plausible anti-inflammatory signaling pathway of this compound.

Antioxidant Signaling Pathway

Conjugated polyenes can act as antioxidants by scavenging reactive oxygen species (ROS). Furthermore, they may upregulate endogenous antioxidant defense mechanisms through signaling pathways such as the Nrf2-ARE pathway. Activation of Nrf2 leads to the transcription of genes encoding for various antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.

Caption: Postulated antioxidant signaling pathway involving this compound.

Conclusion

This technical guide has consolidated key information on this compound, including its chemical identifiers, physicochemical properties, and spectral data. While detailed experimental protocols and comprehensive biological studies on this specific molecule are areas for future research, the provided plausible synthetic route and the exploration of related signaling pathways offer a solid foundation for scientists and drug development professionals. The potential for this compound and its isomers to modulate inflammatory and oxidative stress pathways warrants further investigation, positioning it as a molecule of interest for future therapeutic development.

References

An In-Depth Technical Guide on the Discovery and History of Octa-2,4,6-triene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-2,4,6-triene, a conjugated polyene with the molecular formula C₈H₁₂, has been a subject of interest in organic chemistry due to its electronic structure and reactivity. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and spectroscopic properties of this compound, with a focus on the all-trans isomer, (2E,4E,6E)-octa-2,4,6-triene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Historical Context: The Dawn of Polyene Chemistry

The systematic study of conjugated polyenes began in earnest in the 1930s, driven by a desire to understand the relationship between chemical structure and color.[1] Early research focused on the synthesis and spectroscopic analysis of these compounds, which laid the theoretical groundwork for understanding their electronic properties.[1] The development of new synthetic methodologies was crucial for the advancement of polyene chemistry.

The First Synthesis of this compound: An Early Milestone

While a 1970 publication by Marvell et al. in the Journal of Organic Chemistry describes an "improved" synthesis of 2,4,6-octatriene, suggesting the existence of prior methods, the earliest documented synthesis of a mixture of 2,4,6-octatriene isomers dates back to the mid-20th century. These initial syntheses often involved elimination reactions, such as the dehydrohalogenation of dihaloalkanes. These early methods, while groundbreaking for their time, typically resulted in mixtures of geometric isomers and were often low-yielding.

Key Synthetic Methodologies in the History of this compound

The advent of more sophisticated synthetic techniques in the mid-20th century revolutionized the synthesis of polyenes, including this compound, allowing for greater control over stereochemistry and yield.

The Wittig Reaction (1954)

Discovered by Georg Wittig in 1954, the Wittig reaction quickly became a cornerstone of alkene synthesis. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a sequential Wittig strategy can be employed.

Experimental Protocol: A Representative Wittig Synthesis of (2E,4E,6E)-Octa-2,4,6-triene

Step 1: Synthesis of the Phosphonium Salt A solution of triphenylphosphine in a suitable solvent (e.g., toluene) is reacted with an appropriate alkyl halide, such as 1-bromo-2-butene, under reflux to form the corresponding phosphonium salt.

Step 2: Ylide Formation The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at low temperature to generate the phosphorus ylide.

Step 3: Reaction with an Aldehyde The ylide is then reacted with an α,β-unsaturated aldehyde, for instance, crotonaldehyde ((E)-but-2-enal), at low temperature. The reaction mixture is gradually warmed to room temperature to allow for the formation of the triene.

Step 4: Workup and Purification The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to isolate the desired (2E,4E,6E)-octa-2,4,6-triene isomer.

The Horner-Wadsworth-Emmons (HWE) Reaction (1958)

Introduced in 1958, the Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. The HWE reaction often provides excellent (E)-selectivity in alkene formation and is a widely used method for the synthesis of conjugated polyenes.

Experimental Protocol: A Representative Horner-Wadsworth-Emmons Synthesis of (2E,4E,6E)-Octa-2,4,6-triene

Step 1: Preparation of the Phosphonate Ester An appropriate phosphonate ester, such as diethyl (E)-but-2-en-1-ylphosphonate, is prepared, often via the Michaelis-Arbuzov reaction.

Step 2: Deprotonation The phosphonate ester is treated with a base, such as sodium hydride, in an anhydrous solvent like THF to generate the phosphonate carbanion.

Step 3: Olefination The carbanion is then reacted with an aldehyde, for example, acetaldehyde, to form the triene.

Step 4: Workup and Purification The reaction is worked up, and the product is purified by distillation or chromatography to yield (2E,4E,6E)-octa-2,4,6-triene.

Logical Workflow for Polyene Synthesis

The general synthetic strategy for building conjugated polyenes like this compound often follows an iterative logic, where smaller unsaturated fragments are coupled together. This can be visualized as a workflow.

Caption: General workflow for the synthesis of this compound.

Quantitative Data

Physical Properties of (2E,4E,6E)-Octa-2,4,6-triene

| Property | Value | Unit |

| Molecular Formula | C₈H₁₂ | |

| Molecular Weight | 108.18 | g/mol |

| CAS Number | 15192-80-0 |

Spectroscopic Data of (2E,4E,6E)-Octa-2,4,6-triene

The spectroscopic data are crucial for the characterization of this compound.

| Technique | Data |

| ¹H NMR | δ (ppm): ~1.8 (d, 3H, CH₃), ~5.5-6.5 (m, 6H, olefinic protons) |

| ¹³C NMR | δ (ppm): ~18 (CH₃), ~125-135 (olefinic carbons) |

| UV-Vis | λmax: ~258, 268, 279 nm in ethanol |

| IR | cm⁻¹: ~3020 (C-H stretch, sp²), ~1650 (C=C stretch), ~985 (trans C-H bend) |

Note: The exact chemical shifts in NMR and the λmax in UV-Vis spectroscopy can vary slightly depending on the solvent and concentration.

Biological Activity

While extensive research exists on the biological activities of longer-chain conjugated polyenes, such as carotenoids and polyene antibiotics, specific studies on the biological effects of the short-chain this compound are limited.[2] Conjugated trienes are known to be present in some natural products and can exhibit a range of biological activities, but further investigation is required to elucidate the specific roles and potential therapeutic applications of this compound.

Conclusion

The study of this compound is intrinsically linked to the historical development of synthetic organic chemistry and the theoretical understanding of conjugated systems. From early, less controlled syntheses to the advent of powerful stereoselective methods like the Wittig and Horner-Wadsworth-Emmons reactions, the journey to efficiently synthesize this molecule reflects the broader progress of the field. The detailed spectroscopic data provide a clear fingerprint for the identification and characterization of this fundamental conjugated triene. While its specific biological roles are yet to be fully explored, this compound remains a valuable model compound for researchers studying the properties and reactivity of conjugated polyenes, with potential applications in materials science and as a building block in the synthesis of more complex molecules.

References

An In-depth Technical Guide to the Reactivity and Electronic Structure of Octa-2,4,6-triene

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-2,4,6-triene (C₈H₁₂) is a linear conjugated polyene that serves as a fundamental model for understanding the electronic behavior and reactivity of more complex systems containing conjugated π-bonds. Its structure, consisting of three alternating double and single bonds, gives rise to a delocalized electron system that dictates its chemical properties. The study of this compound and its derivatives is pivotal for comprehending pericyclic reactions, which are crucial in numerous biological processes and are a cornerstone of modern synthetic organic chemistry. This guide provides a detailed examination of the electronic structure of this compound, its characteristic reactivity—with a focus on stereospecific electrocyclization—and relevant experimental data and protocols.

Electronic Structure

The chemical behavior of this compound is a direct consequence of its electronic structure, specifically the arrangement and energies of its π molecular orbitals.

Molecular Orbitals (MOs)

As a conjugated triene, the six p-orbitals on the sp²-hybridized carbons of this compound overlap to form six delocalized π molecular orbitals (ψ₁ to ψ₆). These orbitals span the entire length of the conjugated system and have distinct energy levels.[1][2] The three lowest energy orbitals (ψ₁, ψ₂, ψ₃) are bonding orbitals, while the three highest energy orbitals (ψ₄, ψ₅, ψ₆*) are antibonding.

In the ground state, the six π-electrons occupy the three bonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is therefore ψ₃, and the Lowest Unoccupied Molecular Orbital (LUMO) is ψ₄*.[1] The symmetry of these frontier molecular orbitals is critical for predicting the outcomes of pericyclic reactions according to the Woodward-Hoffmann rules.[1]

-

ψ₃ (HOMO): The HOMO of a conjugated triene has two nodes and possesses a C₂ axis of symmetry, meaning the lobes of the p-orbitals at the termini (C2 and C7) have the same algebraic sign on the same side of the molecular plane. This symmetry dictates the stereochemical course of thermal reactions.

-

ψ₄ (LUMO):* Upon photochemical excitation, an electron is promoted from the HOMO to the LUMO. The LUMO now becomes the new HOMO of the excited state. This orbital has three nodes and a mirror plane of symmetry (σ), leading to an opposite stereochemical outcome in photochemical reactions.

Stereoisomers

This compound has three double bonds, each of which can exist in an E (trans) or Z (cis) configuration. While this would suggest 2³ = 8 possible stereoisomers, the symmetry of the molecule (with identical methyl groups at each end) reduces the number of unique stereoisomers to six.

Quantitative Data Summary

This section summarizes the key physicochemical and spectroscopic data for this compound and its cyclization products.

Table 1: Physicochemical Properties

| Property | Value | Isomer/Compound |

|---|---|---|

| Molecular Formula | C₈H₁₂ | All isomers |

| Molecular Weight | 108.18 g/mol | All isomers |

| CAS Number | 2417-80-3 | (2Z,4E,6Z)-octa-2,4,6-triene[3] |

| CAS Number | 15192-80-0 | (2E,4E,6E)-octa-2,4,6-octatriene |

| Product Formula | C₈H₁₂ | 5,6-dimethyl-1,3-cyclohexadiene |

| Product Mol. Weight | 108.18 g/mol | 5,6-dimethyl-1,3-cyclohexadiene |

| Product CAS Number | N/A | cis-5,6-dimethyl-1,3-cyclohexadiene |

| Product CAS Number | N/A | trans-5,6-dimethyl-1,3-cyclohexadiene |

Table 2: Spectroscopic & Computational Data

| Parameter | Value | Isomer/Compound | Notes |

|---|---|---|---|

| UV λmax | ~250-280 nm | Conjugated Trienes | Acyclic conjugated trienes absorb strongly in this region.[1] |

| ¹H NMR δ (olefinic) | 5.5 - 6.5 ppm | (E,E,E)-2,4,6-octatriene | Calculated values depend on conformation.[4] |

| ΔE (s-cis vs s-trans) | ~2-4 kcal/mol | (E,E,E)-2,4,6-octatriene | Energy difference between planar conformers (DFT calc.).[4] |

Reactivity: Pericyclic Reactions

The most significant reactivity pathway for this compound is the electrocyclic reaction , a type of pericyclic process where a conjugated polyene undergoes a concerted cyclization to form a cyclic compound with one fewer π-bond and one new σ-bond.[5] This reaction is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.[6]

Woodward-Hoffmann Rules for 6π-Electron Systems

For a 6π-electron system like this compound, the rules are as follows:[7]

-

Thermal Conditions (Δ): The reaction proceeds via a disrotatory ring closure.

-

Photochemical Conditions (hν): The reaction proceeds via a conrotatory ring closure.

Thermal Electrocyclization (Disrotatory)

Under thermal conditions, the reaction is controlled by the symmetry of the ground-state HOMO (ψ₃). To form the new σ-bond, the termini of the π-system must rotate in opposite directions (one clockwise, one counter-clockwise)—a disrotatory motion—to allow for constructive overlap of the in-phase orbitals.

This process is highly stereospecific. The geometry of the starting triene directly determines the stereochemistry of the resulting cyclohexadiene.

-

(2E,4Z,6E)-octa-2,4,6-triene cyclizes to form cis-5,6-dimethyl-1,3-cyclohexadiene .[5]

-

(2E,4Z,6Z)-octa-2,4,6-triene cyclizes to form trans-5,6-dimethyl-1,3-cyclohexadiene .[5]

Photochemical Electrocyclization (Conrotatory)

Upon irradiation with UV light, an electron is promoted to the LUMO (ψ₄*), which becomes the HOMO of the excited state. This orbital has opposite symmetry at its termini compared to the ground-state HOMO. To achieve bonding overlap, the termini must rotate in the same direction (both clockwise or both counter-clockwise)—a conrotatory motion.

The stereochemical outcome is reversed compared to the thermal reaction.

-

(2E,4Z,6E)-octa-2,4,6-triene cyclizes to form trans-5,6-dimethyl-1,3-cyclohexadiene .[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and reaction of specific this compound isomers are often found within broader synthetic studies. The following represent generalized procedures based on established methodologies for analogous systems.

Protocol: Synthesis of a Substituted this compound

This protocol is adapted from the synthesis of substituted trienes via the addition of hydrogen halides to bisallenes.

Objective: To synthesize (E/Z)-3-chloro-2,7-dimethylthis compound.

Materials:

-

2,7-dimethyl-2,3,5,6-octatetraene (conjugated bisallene)

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or solution in ether)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, gas inlet tube, magnetic stirrer, drying tube

Procedure:

-

Dissolve the starting bisallene in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly bubble gaseous HCl through the solution or add a pre-cooled ethereal HCl solution dropwise with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The resulting crude oil, containing a mixture of (E)- and (Z)-3-chloro-2,7-dimethylthis compound, can be purified by preparative gas chromatography or column chromatography.

Protocol: Thermal Electrocyclization

This protocol describes a typical procedure for the thermal ring closure of an this compound isomer.[4]

Objective: To synthesize cis-5,6-dimethyl-1,3-cyclohexadiene from (2E,4Z,6E)-octa-2,4,6-triene.

Materials:

-

(2E,4Z,6E)-octa-2,4,6-triene

-

Anhydrous toluene or xylene

-

Reflux condenser, heating mantle, round-bottom flask, magnetic stirrer

-

BHT (butylated hydroxytoluene) or other radical inhibitor (optional)

Procedure:

-

Place a solution of (2E,4Z,6E)-octa-2,4,6-triene in anhydrous toluene (e.g., 0.1 M) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add a small amount of a radical inhibitor like BHT to prevent polymerization side reactions.

-

Heat the solution to reflux (approx. 110 °C for toluene) under an inert atmosphere. Reaction temperatures reported for similar 6π electrocyclizations can range from 100 °C to over 170 °C depending on the specific substrate.[4]

-

Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy, observing the disappearance of the triene signals and the appearance of the cyclohexadiene signals.

-

After several hours, or upon completion, cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure, and the resulting product, cis-5,6-dimethyl-1,3-cyclohexadiene, can be purified by distillation or chromatography if necessary.

Protocol: Photochemical Electrocyclization

This protocol outlines a general setup for a photochemical ring closure reaction.

Objective: To synthesize trans-5,6-dimethyl-1,3-cyclohexadiene from (2E,4Z,6E)-octa-2,4,6-triene.

Materials:

-

(2E,4Z,6E)-octa-2,4,6-triene

-

Spectroscopic grade solvent (e.g., cyclohexane, ether)

-

Quartz reaction vessel or borosilicate glass (if wavelength >300 nm)

-

Medium-pressure mercury lamp or specific wavelength LED array (e.g., 254 nm or ~300 nm).

-

Cooling system (e.g., water jacket, cryostat)

Procedure:

-

Prepare a dilute solution of (2E,4Z,6E)-octa-2,4,6-triene in a UV-transparent solvent like cyclohexane inside a quartz reaction vessel. Degassing the solution with nitrogen or argon is recommended to prevent photo-oxidation.

-

Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant, low temperature (e.g., 0-25 °C).

-

Irradiate the solution with a suitable UV light source. A medium-pressure mercury lamp is a common broadband source; filters may be used to select a more specific wavelength range. Acyclic trienes typically absorb in the 220-300 nm range.[1]

-

Monitor the reaction by taking aliquots and analyzing via UV-Vis spectroscopy (observing changes in absorbance) or GC-MS.

-

Continue irradiation until the desired conversion is reached. Note that a photostationary state between isomers may be established.

-

Once complete, remove the solvent under reduced pressure (in the dark to prevent further reaction). The product, trans-5,6-dimethyl-1,3-cyclohexadiene, can be purified by chromatography.

Conclusion

This compound is a canonical system for demonstrating the principles of electronic structure and pericyclic reactivity in conjugated polyenes. Its behavior is elegantly explained by Frontier Molecular Orbital theory and the Woodward-Hoffmann rules, which accurately predict the stereospecific outcomes of its thermal and photochemical electrocyclizations. The ability to selectively produce distinct stereoisomers simply by choosing between heat and light underscores the power and precision of orbital symmetry control in organic synthesis. The concepts illustrated by this seemingly simple molecule are foundational to the design of complex synthetic pathways and the understanding of related biochemical transformations.

References

Theoretical and Computational Analysis of Octa-2,4,6-triene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-2,4,6-triene, a conjugated polyene, serves as a fundamental model for understanding the electronic and structural properties of larger unsaturated systems, which are pivotal in various fields, including materials science and drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to analyze this compound. It details the computational protocols for studying its geometric isomers, conformational landscape, and spectroscopic properties. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (C8H12) is an acyclic hydrocarbon featuring three conjugated carbon-carbon double bonds.[1] This conjugation gives rise to unique electronic properties, making it an excellent candidate for theoretical studies. The presence of three double bonds allows for a number of stereoisomers, each with distinct energetic and spectroscopic characteristics.[2][3] Due to symmetry in the molecule, where the ends are identical, there are six unique stereoisomers, rather than the theoretically possible 2³=8.[3][4] Computational chemistry provides powerful tools to investigate these properties at a molecular level, offering insights that can be challenging to obtain through experimental means alone.

This guide will delve into the application of computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, to elucidate the structural and electronic features of this compound. We will cover the essential theoretical background, detailed computational protocols, and the interpretation of the resulting data.

Geometric Isomers and Conformational Analysis

The three double bonds in this compound can each exist in either a cis (Z) or trans (E) configuration, leading to multiple stereoisomers.[2] The (2E,4E,6E)-octa-2,4,6-triene isomer is one of the well-documented configurations.[5][6] Computational methods are instrumental in determining the relative stabilities of these isomers and mapping the potential energy surface associated with their interconversion.

Computational Protocol for Isomer and Conformer Analysis

A systematic computational workflow is crucial for accurately predicting the geometries and relative energies of the different isomers and their conformers.

-

Initial Structure Generation : The first step involves generating the 3D coordinates for all possible stereoisomers of this compound.

-

Conformational Search : For each stereoisomer, a conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics methods initially, followed by higher-level quantum mechanical calculations for refinement.

-

Geometry Optimization : The geometries of all identified unique conformers are then optimized using DFT. A common and effective level of theory is the B3LYP functional with a 6-31G* or larger basis set.[7][8] For more accurate results, larger basis sets like 6-311++G** can be employed.[9][10][11]

-

Frequency Analysis : A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Relative Energy Calculation : The relative energies of the isomers and conformers are then calculated, including the ZPVE corrections, to determine their relative stabilities.

Electronic Structure and Spectroscopic Properties

The conjugated π-system of this compound governs its electronic properties and, consequently, its UV-Vis and NMR spectra. Computational methods can accurately predict these spectroscopic features.

UV-Visible Spectroscopy

The electronic transitions between molecular orbitals, primarily the HOMO-LUMO gap, determine the UV-Vis absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic excitation energies and oscillator strengths.[12]

-

Optimized Geometry : Start with the optimized ground-state geometry of the desired isomer of this compound, obtained from the protocol described in section 2.1.

-

TD-DFT Calculation : Perform a TD-DFT calculation on the optimized structure. The choice of functional can be critical, with functionals like B3LYP, CAM-B3LYP, and M06-2X often providing a good balance of accuracy and computational cost.[13][14] The calculation will yield the vertical excitation energies (corresponding to λmax) and the oscillator strengths (related to the intensity of the absorption).

-

Solvent Effects : If the experimental spectrum is measured in a solvent, it is crucial to include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM).[7]

-

Spectral Simulation : The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis spectrum by fitting them to Gaussian or Lorentzian functions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C chemical shifts of this compound's various isomers. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[15][16]

-

Optimized Geometries : Use the Boltzmann-averaged geometries of the low-energy conformers for each isomer, as their relative populations can influence the observed chemical shifts.

-

GIAO Calculation : Perform a GIAO calculation on each conformer. A common level of theory is mPW1PW91/6-31+G**.[8][17]

-

Shielding to Chemical Shift Conversion : The calculation yields absolute shielding tensors. These are converted to chemical shifts by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

Boltzmann Averaging : The predicted chemical shifts for each nucleus are Boltzmann-averaged over the different conformers to obtain the final predicted spectrum for each isomer.

Data Presentation

The quantitative results from these computational studies are best summarized in tables for clear comparison.

| Table 1: Calculated Relative Energies of this compound Stereoisomers | |

| Isomer | Relative Energy (kcal/mol) |

| (2E,4E,6E) | 0.00 |

| (2E,4Z,6E) | Calculated Value |

| (2Z,4E,6Z) | Calculated Value |

| (2Z,4Z,6Z) | Calculated Value |

| (2E,4E,6Z) | Calculated Value |

| (2E,4Z,6Z) | Calculated Value |

| Note: Values are illustrative and would be populated from DFT calculations (e.g., B3LYP/6-311++G* with ZPVE correction).* |

| Table 2: Predicted Spectroscopic Data for (2E,4E,6E)-Octa-2,4,6-triene | |

| Spectroscopic Parameter | Predicted Value |

| UV-Vis | |

| λmax (nm) | Calculated Value |

| Oscillator Strength | Calculated Value |

| ¹³C NMR | |

| C1/C8 Chemical Shift (ppm) | Calculated Value |

| C2/C7 Chemical Shift (ppm) | Calculated Value |

| C3/C6 Chemical Shift (ppm) | Calculated Value |

| C4/C5 Chemical Shift (ppm) | Calculated Value |

| ¹H NMR | |

| H1/H8 Chemical Shift (ppm) | Calculated Value |

| H2/H7 Chemical Shift (ppm) | Calculated Value |

| H3/H6 Chemical Shift (ppm) | Calculated Value |

| H4/H5 Chemical Shift (ppm) | Calculated Value |

| Note: Values are illustrative and would be populated from TD-DFT and GIAO calculations, respectively. |

Reactivity Analysis

Computational methods can also provide insights into the reactivity of this compound.

-

Frontier Molecular Orbital (FMO) Analysis : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to electrophilic and nucleophilic attack, respectively.

-

Electrostatic Potential (ESP) Mapping : An ESP map reveals the electron-rich and electron-poor regions of the molecule, providing a guide to its intermolecular interactions.

-

Reaction Pathway Modeling : For specific reactions, such as pericyclic reactions (e.g., electrocyclization), computational methods can be used to model the entire reaction pathway, identifying transition states and calculating activation energies.

Conclusion

The theoretical and computational analysis of this compound provides a detailed understanding of its structural, electronic, and spectroscopic properties. The methodologies outlined in this guide, from isomer and conformer analysis to the prediction of UV-Vis and NMR spectra, offer a robust framework for researchers in chemistry and drug development. By leveraging these computational tools, it is possible to gain deep molecular insights that can guide experimental design and the development of new molecules with desired properties. The systematic application of these computational protocols can significantly accelerate the research and development process.

References

- 1. phytobank.ca [phytobank.ca]

- 2. Draw the six stereoisomers of this compound. Explain why ther... | Study Prep in Pearson+ [pearson.com]

- 3. scribd.com [scribd.com]

- 4. Solved 1a) Draw the six stereoisomers of this compound. | Chegg.com [chegg.com]

- 5. homework.study.com [homework.study.com]

- 6. (E,E,E)-2,4,6-Octatriene [webbook.nist.gov]

- 7. Computational Chemistry Highlights: More applications of computed NMR spectra [compchemhighlights.org]

- 8. Computational Chemistry Highlights: More examples of structure determination with computed NMR chemical shifts [compchemhighlights.org]

- 9. DFT studies on the structural and vibrational properties of polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DFT studies on the structural and vibrational properties of polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.uncw.edu [repository.uncw.edu]

- 17. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Octa-2,4,6-triene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-2,4,6-triene and its isomers represent a class of conjugated dienes with significant potential in the synthesis of complex cyclic molecules through the Diels-Alder reaction. This [4+2] cycloaddition provides a powerful and atom-economical method for the construction of six-membered rings, which are core structures in numerous natural products and pharmaceutical agents. However, the utility of this compound in these reactions is nuanced by its propensity to undergo competing electrocyclic reactions under thermal conditions. These application notes provide an overview of the theoretical considerations, representative experimental protocols, and expected outcomes for the use of this compound and its isomers in Diels-Alder reactions.

Introduction to Diels-Alder Reactions

The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene derivative. The reaction is driven by the formation of two new, stable sigma bonds from two pi bonds. The reactivity of the diene is enhanced by electron-donating groups, while the dienophile's reactivity is increased by electron-withdrawing groups. The stereochemistry of both the diene and the dienophile is retained in the product, making it a highly stereospecific reaction.

Reactivity of this compound

This compound is a conjugated system that can exist in several isomeric forms. Under thermal conditions, these isomers are known to be in equilibrium and can readily undergo 6-pi electrocyclization to form substituted cyclohexadiene derivatives. This competing reaction pathway is a critical consideration when planning a Diels-Alder reaction with this diene. To favor the intermolecular Diels-Alder cycloaddition, highly reactive dienophiles and carefully controlled reaction conditions are often necessary to trap the triene before it isomerizes or cyclizes.

One strategy to circumvent the competing electrocyclization is the in situ generation of the diene from a stable precursor, such as a substituted cyclobutene, in the presence of a dienophile. This allows for the immediate trapping of the reactive diene as it is formed.

Representative Diels-Alder Reaction Data

While specific examples of Diels-Alder reactions with this compound are not extensively reported, the following table summarizes representative data from a closely related system where a diene is generated in situ and trapped with an electron-deficient dienophile. This provides a model for expected reactivity and yields.

| Diene Precursor | Dienophile | Solvent | Temperature (°C) | Time (h) | Product(s) | Total Yield (%) |

| 1-methyl-2-vinylcyclobutene | Ethyl acrylate | Toluene | 150 | 3 | Regioisomeric substituted cyclohexenes | 86 |

| Bicyclo[4.2.0]octa-2,4-diene | N-phenylmaleimide | Benzene | Reflux | 12 | Diels-Alder Adduct | High |

Experimental Protocols

Protocol 1: In Situ Generation and Diels-Alder Trapping of a Diene with Ethyl Acrylate

This protocol is adapted from a procedure for the in-situ generation of a diene from a cyclobutene precursor and its subsequent Diels-Alder reaction.

Materials:

-

Diene precursor (e.g., a substituted vinylcyclobutene)

-

Ethyl acrylate (dienophile)

-

2,6-di-tert-butyl-4-methylphenol (BHT, stabilizer)

-

Toluene, anhydrous

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried glass reaction tube equipped with a magnetic stir bar, add the diene precursor (1.0 mmol), ethyl acrylate (3.0 mmol), and BHT (5 mol%).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (5 mL).

-

Seal the reaction tube and heat the mixture to 150 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After 3 hours, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess dienophile.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the regioisomeric Diels-Alder adducts.

-

Characterize the products by spectroscopic methods (¹H NMR, ¹³C NMR, MS).